molecular formula C17H16N2O3 B2931034 N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-11-0

N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2931034
CAS No.: 942005-11-0
M. Wt: 296.326
InChI Key: GPYKGBXMCLTUTD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941881-11-4) is a synthetic small molecule with a molecular weight of 296.32 g/mol and the molecular formula C 17 H 16 N 2 O 3 . It is built on a furo[3,2-b]pyridine core, a fused bicyclic heterocycle system that combines furan and pyridine rings, which is a privileged scaffold in medicinal chemistry due to its diverse biological potential . The compound features a 5-methyl substitution on the furopyridine core and a carboxamide linker connected to a 4-methoxybenzyl group. This structure places it within a class of bicyclic heteroaromatic carboxamides that are of significant interest in early-stage drug discovery for probing novel biological pathways . While the specific biological profile of this exact analog is not fully delineated in the public literature, closely related furo[3,2-b]pyridine and thieno[3,2-b]pyridine carboxamides have been investigated as key scaffolds for developing potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . Research into these analogs aims to create novel therapeutics for central nervous system (CNS) disorders such as Parkinson's disease levodopa-induced dyskinesia, neuropathic pain, and anxiety . This product is intended for research applications only , making it a valuable tool for chemists and biologists exploring structure-activity relationships (SAR), fused heterocycle chemistry, and for screening in novel drug discovery campaigns.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-3-8-15-14(19-11)9-16(22-15)17(20)18-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYKGBXMCLTUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a furo[3,2-b]pyridine core with a methoxybenzyl substituent. This structure is significant as it contributes to its diverse chemical reactivity and biological properties. The presence of the furo-pyridine system allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are crucial for various physiological processes.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on fatty acid-derived amides have shown promising results against bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective inhibition of microbial growth, indicating potential applications in treating infections .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. A study reported that modifications in similar structures led to improved antiproliferative activity against cancer cell lines such as melanoma and prostate cancer . The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Case Studies

  • Antimicrobial Evaluation :
    • Compounds similar to this compound were synthesized and tested against various pathogens.
    • Results indicated that certain derivatives exhibited potent antifungal and antibacterial activities with low MIC values.
  • Anticancer Studies :
    • A series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized based on structural modifications from related compounds.
    • These showed enhanced anticancer effects compared to their predecessors, suggesting a structure-activity relationship that could be explored further for drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
N-(4-methoxybenzyl)undec-10-enamideAntimicrobial20
4-substituted methoxybenzoyl-aryl-thiazolesAnticancer15
This compoundPotential AnticancerTBD

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Hypothesized Impact on Properties References
N-(4-Methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (Target) Furo[3,2-b]pyridine 5-methyl; N-(4-methoxybenzyl) carboxamide Enhanced lipophilicity (methoxybenzyl); moderate steric bulk (methyl)
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 6-chloro; 2-(4-fluorophenyl); 3-carboxamide with pyrimidinyl cyclopropyl Increased polarity (chloro, fluorophenyl); potential kinase inhibition (pyrimidine moiety)
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine tert-butylcarbamoyl; difluoropropyl amino; 4-fluorophenyl Improved metabolic stability (tert-butyl); enhanced solubility (difluoropropyl)
MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide) Pyridine Sulfonylaminoquinoline; ethynyl linker; dimethylcarboxamide High binding affinity (sulfonamide); extended conjugation (ethynyl)

Analysis of Substituent Effects

  • Lipophilicity : The 4-methoxybenzyl group in the target compound likely increases logP compared to analogues with polar substituents (e.g., sulfonamide in MSC-5350 ).
  • Bioactivity : Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are common in drug design for metabolic stability and π-π stacking. The absence of fluorine in the target compound may alter binding kinetics.
  • Synthetic Complexity: The quinolizine-carboxamide in introduces higher molecular complexity, which could limit bioavailability compared to the simpler furopyridine scaffold.

Pharmacological Implications

Compounds with pyrimidine or quinoline moieties (e.g., ) often exhibit kinase or protease inhibitory activity due to their ability to mimic nucleotide bases or participate in π-stacking. The target compound’s methoxybenzyl group may instead favor interactions with hydrophobic enzyme pockets, akin to estrogen receptor modulators.

Research Findings and Gaps

  • Crystallographic Data : Pyrimidine derivatives (e.g., ) exhibit planar geometries, whereas the furopyridine core may adopt a slightly distorted conformation, affecting packing and solubility.
  • Synthetic Feasibility : The coupling strategies in are directly applicable to the target compound, but scalability may depend on the availability of 4-methoxybenzylamine.
  • Biological Data: No direct activity data for the target compound exists in the evidence. However, analogues with fluorophenyl groups show efficacy in enzyme assays , suggesting the target may require functionalization for optimal bioactivity.

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